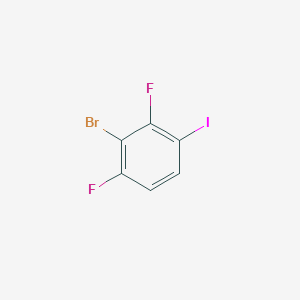

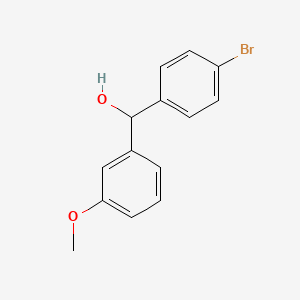

2-Bromo-1,3-difluoro-4-iodobenzene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of halogenated benzene derivatives can be complex due to the reactivity of halogen substituents. For instance, the CuI-catalyzed domino process described in one study allows for the coupling of 1-bromo-2-iodobenzenes with beta-keto esters to form benzofurans, showcasing the reactivity of bromo-iodo benzene compounds in the presence of a copper catalyst . Another study discusses the synthesis of bromodifluoromethylated compounds, which are challenging to produce due to the instability of certain intermediates . These studies suggest that the synthesis of 2-Bromo-1,3-difluoro-4-iodobenzene would likely involve careful control of reaction conditions to prevent decomposition and achieve the desired substitution pattern.

Molecular Structure Analysis

The molecular structure of halogenated benzenes is influenced by the presence of halogen atoms, which can engage in halogen bonding due to the σ-hole phenomenon . The proximity of halogen substituents can lead to minor distortions in bond angles but generally does not significantly distort the planarity of the benzene ring . This information implies that 2-Bromo-1,3-difluoro-4-iodobenzene would likely maintain a planar structure with potential for halogen bonding interactions.

Chemical Reactions Analysis

Halogenated benzenes participate in various chemical reactions, often facilitated by their halogen substituents. For example, the presence of bromine and iodine can lead to interesting halogen-π interactions and influence the reactivity of the compound . The studies also indicate that halogen substituents can act as both donors and acceptors in non-covalent interactions, which could be relevant for the reactivity of 2-Bromo-1,3-difluoro-4-iodobenzene in forming polymeric chains or in substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzenes are closely related to their molecular structure. The presence of multiple halogens can affect the melting and boiling points, as well as the density and solubility of the compound . The electronic properties, such as the distribution of electron density and the potential for charge transfer within the molecule, are also influenced by the specific halogen substituents . These properties would need to be experimentally determined for 2-Bromo-1,3-difluoro-4-iodobenzene, but insights can be drawn from related compounds.

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do – continue rinsing) .

作用机制

Target of Action

2-Bromo-1,3-difluoro-4-iodobenzene is a chemical compound that is often used in research and development

Mode of Action

It is known to be used in the synthesis of tetrasubstituted alkenes by stereo- and regioselective stannyllithiation of diarylacetylenes . This suggests that it may interact with its targets through a mechanism involving the formation of carbon-carbon bonds.

Biochemical Pathways

Its use in the synthesis of tetrasubstituted alkenes suggests that it may play a role in the modification of organic compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-1,3-difluoro-4-iodobenzene. For instance, it is known to be light-sensitive , suggesting that exposure to light could affect its stability or activity. Additionally, it should be stored in a cool, dry, and well-ventilated condition .

属性

IUPAC Name |

2-bromo-1,3-difluoro-4-iodobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF2I/c7-5-3(8)1-2-4(10)6(5)9/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUWGVTORNOVLIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)Br)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF2I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50596882 |

Source

|

| Record name | 2-Bromo-1,3-difluoro-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.88 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1208076-06-5 |

Source

|

| Record name | 2-Bromo-1,3-difluoro-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50596882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(Benzyloxy)carbonyl]amino}-4,4,4-trifluorobutanoic acid](/img/structure/B1289641.png)

![9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1289646.png)

![3-[4-(1,3-Benzoxazol-2-yl)piperidino]propanoic acid](/img/structure/B1289660.png)